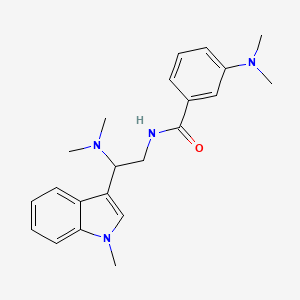

3-(dimethylamino)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide

Description

3-(Dimethylamino)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide is a benzamide derivative featuring two dimethylamino groups and a 1-methylindole moiety. The compound’s design likely exploits the indole and dimethylaminoethyl motifs for binding to kinase domains, leveraging hydrophobic interactions and hydrogen bonding .

Properties

IUPAC Name |

3-(dimethylamino)-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O/c1-24(2)17-10-8-9-16(13-17)22(27)23-14-21(25(3)4)19-15-26(5)20-12-7-6-11-18(19)20/h6-13,15,21H,14H2,1-5H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPRPSDYVCMSKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(dimethylamino)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₄O

- Molecular Weight : 270.33 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

- Cholinesterase Inhibition : Preliminary studies suggest that it may act as a selective inhibitor of butyrylcholinesterase (BChE), which is implicated in neurodegenerative diseases such as Alzheimer's. In vitro assays have shown promising results in inhibiting BChE activity, potentially leading to enhanced cognitive function by increasing acetylcholine levels in the brain .

- Neuroprotective Effects : The compound has demonstrated protective effects against amyloid-beta (Aβ) induced toxicity in neuroblastoma cell lines (SH-SY5Y). In one study, treatment with the compound significantly increased cell viability in Aβ-treated cells, suggesting its potential as a neuroprotective agent .

- Anti-Aggregation Activity : The compound has been evaluated for its ability to inhibit Aβ aggregation, a hallmark of Alzheimer's disease. Results indicated a dose-dependent inhibition of Aβ aggregation, outperforming established drugs like donepezil at certain concentrations .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

| Activity | IC50 Value (μM) | Effect | Reference |

|---|---|---|---|

| BChE Inhibition | 2.68 ± 0.28 | Selective inhibition | |

| Neuroprotection (Aβ-induced) | N/A | Increased cell viability | |

| Aβ Aggregation Inhibition | 10 μM | 45.5% inhibition |

Study 1: Cholinesterase Inhibition

In a comparative study, various derivatives were synthesized and tested for their ability to inhibit BChE. Among these, the compound exhibited the most potent inhibition with an IC50 value of 2.68 μM, indicating its potential as a therapeutic agent for cognitive disorders .

Study 2: Neuroprotective Properties

Another investigation involved assessing the protective effects of the compound on SH-SY5Y cells exposed to Aβ. The results showed that treatment with the compound significantly mitigated Aβ-induced cytotoxicity, enhancing cell viability from 63% in untreated cells to over 90% with compound treatment at optimal concentrations .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Functional and Pharmacological Differences

A. Core Structure Variations

- Target Compound vs. Quinoline Derivatives (): The target compound’s benzamide core contrasts with quinoline-based carboxamides (e.g., SzR-105 in ). Quinoline rings enhance π-π stacking in hydrophobic pockets, whereas benzamides prioritize hydrogen bonding via the amide group. This difference likely alters target specificity (e.g., quinoline derivatives may target topoisomerases vs. kinases for benzamides) .

B. Substituent Effects

- Chloro vs. Dimethylamino Groups ( vs. In contrast, the dimethylamino groups in the target compound improve aqueous solubility and enable cationic interactions with kinase active sites .

Q & A

Q. What synthetic strategies are optimal for coupling the benzamide and indole moieties in this compound?

The compound's synthesis likely involves carbodiimide-mediated coupling (e.g., EDC·HCl) or boric acid catalysis, as demonstrated in similar benzamide-indole derivatives. For example, carbodiimide derivatives facilitate amide bond formation between 3,5-dinitrobenzoic acid and aminoethyl-indole intermediates under mild conditions (room temperature, methanol solvent) with yields >70% . Boric acid offers a low-cost alternative but may require extended reaction times (72 hours) . Key considerations include steric hindrance from dimethylamino groups and the reactivity of the indole’s 3-position.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Multimodal characterization is critical:

- 1H/13C NMR to verify substitution patterns (e.g., dimethylamino proton signals at δ 2.2–2.5 ppm, indole aromatic protons at δ 7.1–7.8 ppm) .

- Elemental analysis to validate stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

- Mass spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS m/z matching calculated [M+H]+) .

Advanced Research Questions

Q. How can conflicting data on reaction yields or regioselectivity be resolved in the synthesis of this compound?

Contradictions often arise from competing reaction pathways. For example:

- Solvent effects : Polar aprotic solvents (e.g., DMF) may favor carbodiimide-mediated coupling, while protic solvents (e.g., methanol) reduce side reactions .

- Temperature control : Lower temperatures (0–5°C) suppress indole oxidation, while higher temperatures (25–40°C) accelerate coupling but risk by-product formation .

- By-product analysis : Use LC-MS to detect intermediates like unreacted 3-(dimethylamino)benzamide or dimerized indole derivatives .

Q. What computational methods predict the compound’s reactivity or biological targets?

- DFT calculations can model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the indole’s electron-rich 3-position may drive electrophilic interactions, while dimethylamino groups enhance solubility and receptor binding .

- Molecular docking against targets like serotonin receptors (e.g., 5-HT1F) can prioritize assays, given structural similarities to active agonists (e.g., 4-fluorobenzamide derivatives with sub-nM affinity) .

Q. How should researchers design assays to evaluate this compound’s biological activity?

- Receptor profiling : Screen against a panel of GPCRs (e.g., 5-HT1F, dopamine D2) using radioligand displacement assays. For example, 5-HT1F selectivity can be assessed via competitive binding with [3H]-LY344864 .

- Functional assays : Measure cAMP inhibition in HEK293 cells transfected with 5-HT1F receptors (EC50 values <100 nM indicate high potency) .

- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation (e.g., t1/2 >60 minutes suggests suitability for in vivo studies) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Purification optimization : Replace column chromatography with recrystallization (e.g., methanol-hexane mixtures) to improve yield (85–90%) .

- Green chemistry : Replace carbodiimides with boric acid to reduce toxic waste, though this may require adjusting stoichiometry (1.5:1 acid:amine ratio) .

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression and minimize batch variability .

Methodological Guidance

Q. How can researchers validate the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC. Dimethylamino groups may protonate in acidic environments, altering solubility .

- Photostability : Expose to UV-Vis light (300–800 nm) and track decomposition products (e.g., nitroso derivatives) using LC-MS/MS .

Q. What analytical techniques resolve ambiguities in stereochemistry or conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.